Enhanced Lipophilicity and Predicted Membrane Permeability vs. Non-Fluorinated Core
The 5-fluoro substitution significantly increases the compound's lipophilicity compared to its non-fluorinated parent scaffold, 2-methylimidazo[1,2-a]pyridine. This is quantified by the calculated partition coefficient (XLogP3). The increased lipophilicity is a class-level inference suggesting improved passive membrane permeability, a desirable trait for oral bioavailability [1].
| Evidence Dimension | Lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3: 2.6 |
| Comparator Or Baseline | 2-Methylimidazo[1,2-a]pyridine (CAS 934-37-2): LogP: 1.64 |
| Quantified Difference | Increase of ~0.96 log units |
| Conditions | Computed physicochemical properties; standard in silico models. |
Why This Matters
Higher lipophilicity can translate to improved passive diffusion across cell membranes, a critical factor for intracellular target engagement and oral absorption.
- [1] Kuujia. CAS No. 684223-16-3, Imidazo[1,2-a]pyridine, 5-fluoro-2-methyl- (9CI). Computed Properties section. View Source
- [2] BOC Sciences. 2-methylimidazo[1,2-a]pyridine (CAS 934-37-2). LogP value. View Source
